molecular formula C9H10O2 B3056107 3-methyl-6,7-dihydro-1-benzofuran-4(5H)-one CAS No. 6906-61-2

3-methyl-6,7-dihydro-1-benzofuran-4(5H)-one

Cat. No.: B3056107
CAS No.: 6906-61-2
M. Wt: 150.17 g/mol
InChI Key: HVXIXLZOMVQEPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-6,7-dihydro-1-benzofuran-4(5H)-one is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This specific compound is characterized by a methyl group at the third position and a ketone functional group at the fourth position of the benzofuran ring. It is a colorless to pale yellow liquid with a distinct odor and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-6,7-dihydro-1-benzofuran-4(5H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-hydroxyacetophenone with methyl vinyl ketone in the presence of a base such as sodium hydroxide can lead to the formation of the desired benzofuran derivative.

Another method involves the Friedel-Crafts acylation of 2-methylphenol with succinic anhydride, followed by cyclization under acidic conditions. This method provides a straightforward approach to synthesizing the compound with good yields.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Industrial processes may also incorporate purification steps such as distillation or recrystallization to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

3-methyl-6,7-dihydro-1-benzofuran-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 3-methyl-6,7-dihydro-1-benzofuran-4-ol.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzofuran ring, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used to reduce the ketone group. These reactions are often performed in anhydrous solvents.

    Substitution: Electrophilic substitution reactions may involve reagents such as halogens, nitrating agents, or sulfonating agents. These reactions are usually conducted under controlled temperature and pressure conditions.

Major Products Formed

    Oxidation: The major products include carboxylic acids and other oxidized derivatives.

    Reduction: The primary product is 3-methyl-6,7-dihydro-1-benzofuran-4-ol.

    Substitution: Various substituted benzofuran derivatives are formed, depending on the reagents used.

Scientific Research Applications

3-methyl-6,7-dihydro-1-benzofuran-4(5H)-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: It is explored for its potential use in drug development. Its structural features make it a candidate for designing new pharmaceuticals with specific biological activities.

    Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals. Its distinct odor and chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-methyl-6,7-dihydro-1-benzofuran-4(5H)-one depends on its specific application. In biological systems, the compound may interact with enzymes, receptors, or other molecular targets to exert its effects. For example, its antimicrobial activity may involve disrupting bacterial cell membranes or inhibiting essential enzymes. The exact molecular pathways and targets can vary based on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

3-methyl-6,7-dihydro-1-benzofuran-4(5H)-one can be compared with other benzofuran derivatives, such as:

    2-methylbenzofuran: Similar in structure but lacks the ketone functional group.

    6,7-dihydro-1-benzofuran-4(5H)-one: Lacks the methyl group at the third position.

    3-methyl-1-benzofuran-4(5H)-one: Similar but does not have the dihydro structure at positions 6 and 7.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

3-methyl-6,7-dihydro-5H-1-benzofuran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-6-5-11-8-4-2-3-7(10)9(6)8/h5H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVXIXLZOMVQEPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC2=C1C(=O)CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60552070
Record name 3-Methyl-6,7-dihydro-1-benzofuran-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60552070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6906-61-2
Record name 3-Methyl-6,7-dihydro-1-benzofuran-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60552070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 1,3-cyclohexanedione (3.36 g, 30 mmol), acetol (hydroxyacetone; 2.22 g, 30 mmol), and zinc chloride (4.09 g, 30 mmol) in ethanol (10 mL) was heated at reflux temperature for 3 hours. After cooling, the mixture was dissolved in ethyl acetate (100 mL). The whole was washed with water (100 mL), brine (100 mL), dried over MgSO4, and concentrated in vacuo. The residue was purified by flash chlomatography eluting with ethyl acetate - hexane (1:10) to give the subtitle compound (1.69 g, 38% yield).
Quantity
3.36 g
Type
reactant
Reaction Step One
Quantity
2.22 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
4.09 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
38%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methyl-6,7-dihydro-1-benzofuran-4(5H)-one
Reactant of Route 2
Reactant of Route 2
3-methyl-6,7-dihydro-1-benzofuran-4(5H)-one
Reactant of Route 3
3-methyl-6,7-dihydro-1-benzofuran-4(5H)-one
Reactant of Route 4
3-methyl-6,7-dihydro-1-benzofuran-4(5H)-one
Reactant of Route 5
3-methyl-6,7-dihydro-1-benzofuran-4(5H)-one
Reactant of Route 6
3-methyl-6,7-dihydro-1-benzofuran-4(5H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.